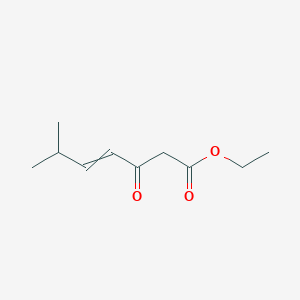
Ethyl 6-methyl-3-oxohept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-3-oxohept-4-enoate is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction of ethyl alcohol and 6-methyl-3-oxohept-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxohept-4-enoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C. This is followed by the addition of n-butyllithium and allyl bromide, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Ethyl 6-methyl-3-oxohept-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-oxohept-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the conjugated double bond and the keto group, which can facilitate various chemical transformations.
Comparison with Similar Compounds
Ethyl 6-methyl-3-oxohept-4-enoate can be compared with similar compounds such as:
Methyl 3-oxohept-6-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxohept-6-enoate: Similar structure but without the methyl group at the 6-position.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester group but with different positioning of the double bond and keto group.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group at the 6-position and the specific arrangement of the double bond and keto group, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
820215-84-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
HNYFTVJVFGEEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















